An In-Depth Technical Guide to 1-Ethyl-2-tert-butylbenzimidazole: Synthesis, Characterization, and Physicochemical Properties
An In-Depth Technical Guide to 1-Ethyl-2-tert-butylbenzimidazole: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The biological and physicochemical characteristics of benzimidazole derivatives can be finely tuned through substitution at the N-1 and C-2 positions. The introduction of alkyl groups, such as the ethyl and tert-butyl moieties in 1-ethyl-2-tert-butylbenzimidazole, can significantly modulate lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive technical overview of 1-ethyl-2-tert-butylbenzimidazole, focusing on its synthesis, characterization, and core physicochemical properties.
Physicochemical Properties of 1-Ethyl-2-tert-butylbenzimidazole
| Property | Value | Data Source |
| Molecular Formula | C13H18N2 | Calculated[3][4][5] |
| Molecular Weight | 202.30 g/mol | Calculated[3][4][5] |
| Appearance | Off-white to light yellow solid (Predicted) | Analogy to similar benzimidazoles |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, chloroform); sparingly soluble in water (Predicted) | Analogy to N-alkyl benzimidazoles[6] |
| pKa (most basic) | ~5-6 (Predicted for the imidazole nitrogen) | Analogy to related benzimidazoles |
Synthesis of 1-Ethyl-2-tert-butylbenzimidazole: A Two-Step Approach
The synthesis of 1-ethyl-2-tert-butylbenzimidazole can be efficiently achieved through a two-step process. The first step involves the construction of the 2-tert-butylbenzimidazole core, followed by the selective N-alkylation with an ethyl group. This approach allows for the controlled introduction of the desired substituents.
Step 1: Synthesis of 2-tert-butyl-1H-benzimidazole
The formation of the 2-substituted benzimidazole ring is typically accomplished via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[7] In this case, the reaction between o-phenylenediamine and pivalic acid (2,2-dimethylpropanoic acid) under acidic conditions and heat yields 2-tert-butyl-1H-benzimidazole. Polyphosphoric acid (PPA) is often employed as both the acidic catalyst and the solvent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-phenylenediamine (1.0 equivalent) and pivalic acid (1.1 equivalents).
-
Acid-Catalyzed Cyclization: Carefully add polyphosphoric acid (PPA) to the flask in a fume hood, ensuring the reactants are adequately covered.
-
Reaction: Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the viscous reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution with constant stirring until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude 2-tert-butyl-1H-benzimidazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: N-Ethylation of 2-tert-butyl-1H-benzimidazole
The final step involves the alkylation of the nitrogen atom at the 1-position of the benzimidazole ring.[2] This is a nucleophilic substitution reaction where the deprotonated benzimidazole acts as the nucleophile, and an ethyl halide (e.g., iodoethane or bromoethane) serves as the electrophile. The reaction is typically carried out in the presence of a base to deprotonate the N-H of the benzimidazole.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified 2-tert-butyl-1H-benzimidazole (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.2 equivalents), to the solution and stir for 30 minutes at room temperature to facilitate the formation of the benzimidazolide anion.
-
Alkylation: Slowly add ethyl iodide or ethyl bromide (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to 50-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure 1-ethyl-2-tert-butylbenzimidazole.
Caption: Synthetic workflow for 1-ethyl-2-tert-butylbenzimidazole.
Characterization and Structural Elucidation: A Self-Validating System
The identity and purity of the synthesized 1-ethyl-2-tert-butylbenzimidazole must be confirmed through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be reliably predicted based on analogous structures.[9][10]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and tert-butyl groups, as well as the aromatic protons of the benzimidazole core.
-
Ethyl Group: A triplet around 1.4-1.6 ppm (CH3) and a quartet around 4.2-4.4 ppm (CH2).
-
tert-Butyl Group: A singlet around 1.5-1.7 ppm (9H).
-
Aromatic Protons: A complex multiplet pattern in the range of 7.2-7.8 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl Group: Signals around 14-16 ppm (CH3) and 40-42 ppm (CH2).
-
tert-Butyl Group: Signals around 30-32 ppm (quaternary C) and 33-35 ppm (CH3).
-
Aromatic and Imidazole Carbons: A series of signals in the aromatic region (110-160 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[11][12]
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) is expected at m/z = 202.
-
Fragmentation Pattern: Common fragmentation pathways for N-alkyl benzimidazoles involve the loss of alkyl groups. A significant fragment would be expected from the loss of a methyl group from the tert-butyl moiety (m/z = 187) and the loss of an ethyl group (m/z = 173).
Caption: Workflow for the characterization of 1-ethyl-2-tert-butylbenzimidazole.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of 1-ethyl-2-tert-butylbenzimidazole. The described two-step synthetic route offers a reliable and scalable method for obtaining this compound. The outlined analytical procedures, based on established spectroscopic techniques, provide a robust system for structural verification and purity assessment. This information serves as a valuable resource for researchers and professionals in drug discovery and development who are interested in exploring the potential of novel benzimidazole derivatives.
References
- Experimental protocol for the synthesis of 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
- Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PMC.
- The physicochemical properties of synthesized bis-benzimidazole N-alkyl derivatives.
- N-METHYL-N-ETHYLTRYPTAMINE. precisionFDA.
- 2,N,N-Trimethyltryptamine | C13H18N2 | CID 11820174. PubChem.
- 6-Methyl-DMT. Wikipedia.
- 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry.
- 1H- and 13C-NMR for. The Royal Society of Chemistry.
- SUPPLEMENTARY INFORM
- (PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
- C13H18N2. Wikipedia.
- N-Ethyl-N-methyl-1H-indole-3-ethanamine | C13H18N2 | CID 824845. PubChem.
- Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole deriv
- Benzimidazole. Organic Syntheses Procedure.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Alkylation reaction method of benzimidazoles compounds.
- Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. IJPCBS.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharm Chemistry.
- Mass Spectrometry - Fragmentation P
- Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry. Benchchem.
- Molecular Weight Calcul
- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)
- Molecular Weight Calcul
- Benzimidazole synthesis. Organic Chemistry Portal.
- Ion fragmentation of small molecules in mass spectrometry.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC.
- 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric R
- New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles.
- Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing.
- Molecular Weight Calcul
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
- Molecular Weight Calcul
- Mole and molecular weight. Michael Pilgaard's Web Chemistry.
Sources
- 1. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. 2,N,N-Trimethyltryptamine | C13H18N2 | CID 11820174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methyl-DMT - Wikipedia [en.wikipedia.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 9. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
